Whitepaper: Chemical Structure, Properties, and Synthesis of N-tert-butyl-2-methylaniline
Whitepaper: Chemical Structure, Properties, and Synthesis of N-tert-butyl-2-methylaniline
Executive Summary and Strategic Utility
In the landscape of modern drug development and advanced materials science, sterically hindered secondary amines serve as highly privileged, chemically differentiated building blocks. N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine, CAS: 10219-30-4) is a prime example of such a scaffold. Traditionally challenging to access due to extreme dual-sided steric encumbrance, this compound provides unparalleled metabolic stability and unique conformational rigidity when incorporated into active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. Here, we will dissect the physicochemical properties of N-tert-butyl-2-methylaniline, explore the mechanistic causality behind its synthesis, and provide a self-validating protocol for its preparation via Palladium-catalyzed Buchwald-Hartwig amination.
Physicochemical Profiling and Structural Dynamics
The molecular architecture of N-tert-butyl-2-methylaniline (
From a mechanistic standpoint, this steric crowding restricts the rotation around the C(aryl)–N bond. Consequently, the nitrogen's lone pair is heavily shielded. This shielding significantly decreases the molecule's nucleophilicity while maintaining its basicity, a divergence that is highly advantageous when designing selective kinase inhibitors or preventing unwanted N-alkylation side reactions in complex synthetic routes. Furthermore, the high lipophilicity (LogP ~3.2) enhances the membrane permeability of derivatives synthesized from this core[1].
Table 1: Physicochemical and Structural Properties
All quantitative data has been summarized for rapid comparative analysis.
| Property | Value | Source / Methodology |
| Chemical Name | N-tert-butyl-2-methylaniline | IUPAC Nomenclature |
| CAS Registry Number | 10219-30-4 | Cheméo Database[1] |
| Molecular Formula | C₁₁H₁₇N | Elemental Analysis[1] |
| Molecular Weight | 163.26 g/mol | IUPAC Atomic Weights[1] |
| SMILES String | Cc1ccccc1NC(C)(C)C | Structural Descriptor[1] |
| Boiling Point ( | 529.68 K (256.5 °C) | Joback Calculated Property[1] |
| Melting Point ( | 307.75 K (34.6 °C) | Joback Calculated Property[1] |
| LogP (Octanol/Water) | 3.205 | Crippen Calculated Property[1] |
| Enthalpy of Vaporization | 48.16 kJ/mol | Joback Calculated Property[1] |
Synthesis Workflow: Overcoming Steric Barriers
Synthesizing N-tert-butyl-2-methylaniline via traditional nucleophilic aromatic substitution (
By utilizing a highly active Palladium(0) catalyst paired with a bulky, electron-rich phosphine ligand (such as
Logical Relationship: Catalytic Cycle
Fig 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.
Experimental Protocol: A Self-Validating System
To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates strict causality for reagent selection and mandatory In-Process Controls (IPC) to prevent premature reaction termination.
Objective: High-yield synthesis of N-tert-butyl-2-methylaniline from 2-bromotoluene and tert-butylamine.
Phase 1: Catalyst Pre-Activation
-
Action: Inside a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with
(0.02 equiv) and (0.04 equiv). Add anhydrous toluene to achieve a 0.1 M concentration. Stir for 10 minutes. -
Causality: Pre-mixing the palladium source with the electron-rich phosphine ligand in the absence of bulky substrates ensures the complete reduction of Pd(II) to the highly active, mono-ligated Pd(0) species required to initiate the catalytic cycle[2].
Phase 2: Substrate and Base Addition
3. Action: Add Sodium tert-butoxide (NaOtBu, 1.5 equiv) to the active catalyst solution.
4. Action: Sequentially inject 2-bromotoluene (1.0 equiv) and tert-butylamine (1.5 equiv) via a micro-syringe.
5. Causality: NaOtBu is selected over weaker bases (like
Phase 3: Thermal Cycling and Self-Validation (IPC)
6. Action: Seal the Schlenk flask, remove it from the glovebox, and heat the reaction mixture to 100 °C in an oil bath under vigorous stirring for 12 hours.
7. Validation Checkpoint (Crucial): At
Phase 4: Quenching and Isolation
8. Action: Cool the reactor to 25 °C. Quench the reaction with deionized water to deactivate the catalyst and dissolve the NaBr byproduct.
9. Action: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous
References
- Title: Chemical Properties of O-toluidine, n-tert-butyl- (CAS 10219-30-4)
- Title: N-(tert-butyl)
- Source: PMC - National Institutes of Health (NIH)
Sources
- 1. O-toluidine, n-tert-butyl- (CAS 10219-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
